molecular formula C8H10O4Zn B076830 Zinc methacrylate CAS No. 13189-00-9

Zinc methacrylate

Cat. No. B076830
CAS RN: 13189-00-9
M. Wt: 235.5 g/mol
InChI Key: PIMBTRGLTHJJRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04056269

Procedure details

One hundred parts of cis-polybutadiene were blended on a mill with 17 parts of zinc oxice. 22.2 parts of methacryalic acid was slowly added and blended until thoroughly dispersed. After a few minutes there was very little odor of methacrylic acid from the stock, indicating that the acid had thoroughly reacted with the zinc oxide to form zinc dimethacrylate. 6.3 parts of Di-Cup 40-C was then blended into the rubber. Golf balls were molded as in Example 3.
[Compound]
Name
cis-polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Zn:1].[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[O-2].[Zn+2]>>[C:2]([O-:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[C:2]([O-:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[Zn+2:1] |f:2.3,4.5.6|

Inputs

Step One
Name
cis-polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
22.2 parts of methacryalic acid was slowly added
ADDITION
Type
ADDITION
Details
until thoroughly dispersed
WAIT
Type
WAIT
Details
After a few minutes there was very little

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-].C(C(=C)C)(=O)[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.